molecular formula C21H17F2N5O3 B2941419 3,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide CAS No. 1021030-97-6

3,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

Cat. No.: B2941419
CAS No.: 1021030-97-6
M. Wt: 425.396
InChI Key: LCHIEKIDVGBCMJ-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a synthetic small molecule based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a heterocyclic system recognized for its versatile role in medicinal chemistry and drug discovery . This compound features a 3,4-difluorobenzamide moiety linked via an ethoxy chain to a 3-(3-methoxyphenyl)-substituted triazolopyridazine core, a structural design that suggests potential for high biochemical activity and selectivity. While the specific biological profile of this exact molecule is not fully documented in the searched literature, compounds within the triazolopyridazine class are widely investigated as potent inhibitors for various therapeutic targets . Researchers may find this compound valuable as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacological probe for exploring enzyme systems and cellular pathways, particularly in oncology, metabolic diseases, and inflammation. The structural motifs present, including the triazolopyridazine heterocycle and the fluorinated benzamide, are commonly associated with kinase inhibition and other enzyme modulation activities . This product is intended for research and development purposes strictly in a laboratory setting. It is sold For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety protocols.

Properties

IUPAC Name

3,4-difluoro-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N5O3/c1-30-15-4-2-3-13(11-15)20-26-25-18-7-8-19(27-28(18)20)31-10-9-24-21(29)14-5-6-16(22)17(23)12-14/h2-8,11-12H,9-10H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHIEKIDVGBCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H17F2N5O3C_{21}H_{17}F_2N_5O_3, with a molecular weight of approximately 425.396 g/mol. The structural characteristics include:

  • Fluorine Substituents : The presence of fluorine atoms contributes to its lipophilicity and potential bioactivity.
  • Triazolo-Pyridazine Moiety : This heterocyclic structure is known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against various bacterial strains and fungi. The specific activity of This compound against pathogens such as Staphylococcus aureus and Escherichia coli remains to be fully characterized but is anticipated based on structural similarities to other active compounds in the literature .

Anticancer Potential

The compound's structure suggests potential as an anticancer agent. Compounds containing triazole and pyridazine rings have been documented for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. In vitro studies on related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

The proposed mechanisms for the biological activity of this compound include:

  • Kinase Inhibition : Similar compounds have been shown to inhibit protein kinases that are crucial for cancer cell signaling pathways.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Certain triazole derivatives increase ROS levels in cells, contributing to cytotoxicity against cancer cells.

Table 1: Comparative Biological Activity of Similar Compounds

Compound NameStructureIC50 (µM)Activity Type
Compound AStructure A1.35Antitubercular
Compound BStructure B2.18Anticancer
Compound CStructure C0.20Antiviral

Table 2: Summary of In Vitro Studies on Related Compounds

Study ReferenceCell LineIC50 (µM)Observed Effects
HEK-293>40Non-toxic to human cells
A549 (Lung Cancer)5.00Significant growth inhibition

Case Study 1: Triazole Derivatives in Cancer Treatment

A study investigated a series of triazole derivatives for their anticancer activity against various cell lines. The most active compounds showed IC50 values ranging from 1 to 5 µM, indicating strong potential for further development as therapeutic agents .

Case Study 2: Antimicrobial Efficacy of Heterocyclic Compounds

Research focused on the antimicrobial properties of heterocyclic compounds similar to This compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) often below 10 µg/mL .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and molecular properties of the target compound and its analogs:

Compound Name Core Structure Substituents (Triazolo Position 3) Benzamide Substituents Molecular Weight Key Features Reference
Target Compound Triazolo[4,3-b]pyridazin 3-Methoxyphenyl 3,4-Difluoro, ethyloxy link Not provided Enhanced solubility via ethyloxy N/A
3-Fluoro-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide Triazolo[4,3-b]pyridazin 3-Methyl 3-Fluoro, sulfonamide Not provided Sulfonamide group; lower lipophilicity
N-((6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide Triazolo[4,3-b]pyridazin 6-Ethoxy 3,4-Difluoro, methyl link 333.29 Shorter linker; reduced solubility
N-((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethoxy)benzamide Triazolo[4,3-b]pyridazin 6-Thiophene 3-Trifluoromethoxy 419.4 Thiophene enhances π-stacking
5-Fluor-N-(3-fluor-2-methylphenyl)-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)benzamide Triazolo[3,4-c][1,4]oxazin Oxazin-fused core 5-Fluoro, trifluoropropyl Not provided Oxazin core; metabolic stability

Key Comparative Findings

Triazolo Core Modifications: The target compound’s 3-methoxyphenyl substituent (vs. The ethyloxy linker in the target compound likely enhances solubility compared to the methyl-linked analog in , which has a molecular weight of 333.29 and may exhibit faster clearance due to reduced hydrophilicity.

Benzamide Substituent Effects :

  • 3,4-Difluoro substitution (target and ) introduces strong electron-withdrawing effects, favoring interactions with polar residues in target proteins.
  • The trifluoromethoxy group in adds both lipophilicity and metabolic resistance, whereas sulfonamide in introduces hydrogen-bonding capacity but reduces cell permeability.

Heterocyclic Variations :

  • The triazolo-oxazin core in differs significantly, incorporating an oxygen atom that may alter binding kinetics. This core is associated with improved metabolic stability in patent literature .

Functional Group Implications: Thiophene in introduces sulfur-mediated interactions (e.g., van der Waals, π-stacking), which could enhance binding affinity in hydrophobic pockets.

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